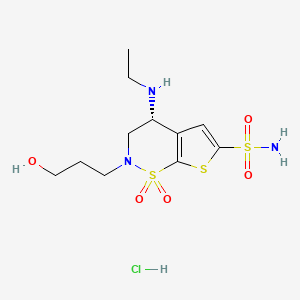

O-Desmethyl Brinzolamide (hydrochloride)

Description

BenchChem offers high-quality O-Desmethyl Brinzolamide (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Desmethyl Brinzolamide (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H20ClN3O5S3 |

|---|---|

Molecular Weight |

405.9 g/mol |

IUPAC Name |

(4R)-4-(ethylamino)-2-(3-hydroxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride |

InChI |

InChI=1S/C11H19N3O5S3.ClH/c1-2-13-9-7-14(4-3-5-15)22(18,19)11-8(9)6-10(20-11)21(12,16)17;/h6,9,13,15H,2-5,7H2,1H3,(H2,12,16,17);1H/t9-;/m0./s1 |

InChI Key |

JSDPAUKMZWABRY-FVGYRXGTSA-N |

Isomeric SMILES |

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO.Cl |

Canonical SMILES |

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO.Cl |

Origin of Product |

United States |

Foundational & Exploratory

O-Desmethyl Brinzolamide (hydrochloride) mechanism of action

The Pharmacodynamics and Mechanistic Profiling of O-Desmethyl Brinzolamide (Hydrochloride)

Executive Overview

Brinzolamide is a highly specific, non-competitive, and reversible carbonic anhydrase inhibitor (CAI) widely utilized in the clinical management of open-angle glaucoma and ocular hypertension. While the parent compound is the primary driver of therapeutic efficacy, its biotransformation yields several pharmacologically active species. Among these, O-Desmethyl Brinzolamide (hydrochloride) stands out as a critical active metabolite that retains potent inhibitory activity against specific carbonic anhydrase isozymes. This whitepaper provides an in-depth mechanistic analysis of O-Desmethyl Brinzolamide, detailing its metabolic generation, molecular target affinity, physiological mechanism of action, and the validated analytical protocols required for its study.

Metabolic Biotransformation Pathway

Following systemic absorption—even via topical ocular administration—brinzolamide is subject to hepatic metabolism. The biotransformation is primarily mediated by a suite of hepatic cytochrome P450 (CYP450) isozymes, specifically CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9 1[1].

While N-desethylbrinzolamide is the major human metabolite found in blood and urine, the O-demethylation of the parent compound yields O-Desmethyl Brinzolamide 1[1]. This metabolite can undergo further oxidation of its N-propyl side chain to form an N-propionic acid analog. Understanding this pathway is critical for pharmacokinetic modeling, as the active metabolites accumulate in circulating red blood cells (RBCs) due to their high affinity for intra-erythrocytic carbonic anhydrase.

Figure 1: Hepatic CYP450-mediated biotransformation of Brinzolamide.

Molecular Target Affinity and Isozyme Selectivity

Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. Humans possess multiple CA isozymes, differing in tissue distribution and subcellular localization. O-Desmethyl Brinzolamide functions as a potent, reversible inhibitor by coordinating with the active-site zinc ion, thereby blocking the catalytic pocket.

In vitro profiling demonstrates that O-Desmethyl Brinzolamide exhibits exceptional affinity for Carbonic Anhydrase II (CA II), the predominant cytosolic isozyme in the eye, while showing significantly lower affinity for the membrane-bound Carbonic Anhydrase IV (CA IV)2[2].

Table 1: Quantitative Binding and Inhibition Metrics for O-Desmethyl Brinzolamide

| Target Enzyme | Subcellular Location | Affinity Metric ( | Clinical / Physiological Significance |

| CA II | Cytosolic | 0.136 nM | Primary driver of aqueous humor reduction in the ciliary processes. |

| CA IV | Membrane-bound | 165 nM | Secondary interaction; limited impact on intraocular pressure. |

Data supported by in vitro enzymatic assays 3[3].

Cellular Mechanism of Action: Translating Inhibition to IOP Reduction

The therapeutic utility of O-Desmethyl Brinzolamide lies in its ability to suppress the formation of aqueous humor within the ciliary processes of the eye 4[4]. The physiological cascade operates on the principles of electroneutrality and osmotic gradients:

-

Enzymatic Blockade: By inhibiting CA II, the hydration of

to carbonic acid ( -

Ion Depletion: This results in a localized decrease in the production of bicarbonate ions (

) and protons ( -

Transport Uncoupling: Because the active transport of sodium (

) into the posterior chamber is coupled with bicarbonate to maintain electroneutrality, -

Osmotic Shift: The reduction of ions in the posterior chamber diminishes the osmotic gradient, leading to decreased fluid influx (aqueous humor secretion) and a consequent drop in intraocular pressure (IOP).

Figure 2: Physiological cascade linking CA II inhibition to intraocular pressure reduction.

Validated Experimental Methodologies

To accurately study the pharmacodynamics and pharmacokinetics of O-Desmethyl Brinzolamide, researchers must employ rigorous, self-validating analytical systems. Below are the gold-standard protocols for in vitro and ex vivo analysis.

Protocol A: Stopped-Flow Hydration Kinetics Assay

Causality & Rationale: Carbonic anhydrase possesses a turnover number (

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a saturated

solution by bubbling pure -

Enzyme-Inhibitor Pre-incubation: Incubate 10 nM of recombinant human CA II with varying concentrations of O-Desmethyl Brinzolamide (0.01 nM to 1000 nM) for 15 minutes at room temperature to allow for equilibrium binding.

-

Rapid Mixing: Load the

substrate syringe and the enzyme-inhibitor syringe into the stopped-flow apparatus. Initiate rapid 1:1 mixing. -

Kinetic Detection: Monitor the decrease in absorbance at 557 nm (indicating a drop in pH as

is produced) over a 50-millisecond window. -

Validation & Quality Control: Self-Validating Step: Run an uncatalyzed reaction blank (buffer without enzyme). Subtract this baseline

hydration rate from all test samples to ensure the measured signal is strictly enzyme-driven. Calculate the

Protocol B: LC-MS/MS Bioanalytical Quantification in Ocular Tissue

Causality & Rationale: The structural homology between brinzolamide, N-desethylbrinzolamide, and O-Desmethyl Brinzolamide necessitates high-resolution chromatographic separation to prevent isobaric interference and cross-talk during mass spectrometry ionization.

Step-by-Step Methodology:

-

Tissue Homogenization: Homogenize ciliary body tissue samples in a 1:4 (w/v) ratio of ice-cold phosphate-buffered saline (PBS).

-

Protein Precipitation: Add 300 µL of cold acetonitrile containing 50 ng/mL of an isotopically labeled internal standard (O-Desmethyl Brinzolamide-D5) to 100 µL of the homogenate. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Chromatographic Separation: Inject 5 µL of the supernatant onto a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.

-

Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization positive (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for O-Desmethyl Brinzolamide (e.g., m/z 370.1

fragment ion) and the D5 internal standard. -

Validation & Quality Control: Self-Validating Step: The inclusion of the D5 internal standard corrects for matrix-induced ion suppression and variations in extraction recovery. Ensure the calibration curve (

) demonstrates accuracy and precision within ±15% across all quality control levels, and ±20% at the Lower Limit of Quantification (LLOQ).

References

- Source: medchemexpress.

- Source: nih.

- O-desmethyl Brinzolamide (hydrochloride) (CAS 2967475-56-3)

- Source: europa.

Sources

Technical Synthesis Guide: O-Desmethyl Brinzolamide Hydrochloride

Executive Summary & Strategic Analysis

O-Desmethyl Brinzolamide (active metabolite) represents a critical target in the development of carbonic anhydrase inhibitors (CAIs). Structurally, it differs from the parent drug, Brinzolamide, by the presence of a hydroxyl group on the N-propyl side chain rather than a methoxy group.

While Brinzolamide is a potent CA-II inhibitor (

The Synthetic Challenge

The synthesis of O-Desmethyl Brinzolamide presents two primary challenges that distinguish it from the parent molecule:

-

Side-Chain Differentiation: The standard Brinzolamide route utilizes 1-bromo-3-methoxypropane. For the metabolite, the introduction of a free hydroxyl group requires orthogonal protection strategies to prevent side reactions during the sulfonyl chloride activation and subsequent amination steps.

-

Stereochemical Integrity: The molecule possesses a chiral center at the C-4 position (

-configuration). Direct demethylation of Brinzolamide using strong Lewis acids (e.g.,

Recommended Pathway: This guide details a Stereoselective De Novo Synthesis . This route is superior to direct demethylation for generating high-purity (>99.5%) API-grade material as it avoids "harsh" ether cleavage conditions that degrade the thienothiazine core.

Retrosynthetic Analysis

The retrosynthetic logic deconstructs the target into the thienothiazine core and the modified side chain.

-

Disconnection 1 (Salt Formation): Removal of HCl.

-

Disconnection 2 (Side Chain Deprotection): The primary alcohol is revealed from a benzyl ether to ensure stability during the synthesis.

-

Disconnection 3 (C-N Bond Formation): The ethylamine group is introduced via

displacement of a leaving group (Tosylate) on the activated alcohol, proceeding with inversion of configuration (Walden inversion). -

Disconnection 4 (Core Construction): The bicyclic sulfone is formed from 3-acetyl-2,5-dichlorothiophene and 3-(benzyloxy)propan-1-amine .

Figure 1: Retrosynthetic logic flow prioritizing stereochemical control via inversion.

Detailed Synthesis Protocols

Phase 1: Construction of the Thienothiazine Core

Objective: Synthesize the bicyclic ketone with the protected hydroxypropyl side chain.

Reagents:

-

Starting Material: 3-acetyl-2,5-dichlorothiophene

-

Reagent A: Chlorosulfonic acid (

) -

Reagent B: 3-(Benzyloxy)propan-1-amine (Side chain precursor)

-

Solvents: Dichloromethane (DCM), THF

Protocol:

-

Chlorosulfonation: Charge 3-acetyl-2,5-dichlorothiophene into a reactor with DCM. Cool to 0°C. Add Chlorosulfonic acid (4.0 eq) dropwise. The electrophilic aromatic substitution occurs selectively at the 4-position.

-

Sulfonamide Formation: Quench the reaction mixture into ice water and extract the sulfonyl chloride. Dissolve in THF and treat with 3-(benzyloxy)propan-1-amine (1.1 eq) and Triethylamine (2.5 eq) at 0°C.

-

Critical Control: Monitor pH > 8 to scavenge HCl.

-

-

Cyclization: Heat the resulting sulfonamide in THF with Potassium Carbonate (

, 2.0 eq) at reflux (65°C) for 12 hours.-

Result: Intramolecular displacement of the 2-chloro group by the sulfonamide nitrogen forms the thienothiazine ring.

-

Phase 2: Stereoselective Reduction & Amination

Objective: Install the ethylamine group with

Protocol:

-

Asymmetric Reduction: Dissolve the bicyclic ketone in THF. Cool to -20°C. Add (+)-DIP-Cl (B-chlorodiisopinocampheylborane, 1.5 eq). Stir for 24 hours.

-

Stereochemistry: This reduction yields the (S)-alcohol with high enantiomeric excess (>95% ee).

-

Workup: Quench with diethanolamine to cleave the boron complex.

-

-

Activation: React the (S)-alcohol with p-Toluenesulfonyl chloride (TsCl) and DMAP in DCM to form the (S)-Tosylate .

-

Amine Displacement (The Inversion): Treat the (S)-Tosylate with Ethylamine (70% in water, excess) in THF at 50°C in a sealed vessel.

Phase 3: Global Deprotection & Salt Formation

Objective: Reveal the hydroxyl group and form the stable hydrochloride salt.

Protocol:

-

Debenzylation: Dissolve the protected intermediate in Ethanol. Add 10% Pd/C catalyst (10% w/w). Hydrogenate at 40 psi

for 6 hours.-

Validation: Monitor TLC for disappearance of the benzyl spot. Filter catalyst through Celite.

-

-

Salt Formation:

-

Concentrate the filtrate to an oil (Free Base).

-

Dissolve in minimal Isopropanol (IPA).

-

Add 2M HCl in Diethyl Ether dropwise at 0°C until pH ~2.

-

A white precipitate forms immediately.

-

Stir for 1 hour at 0°C to maximize crystallization.

-

-

Isolation: Filter the solid under

(hygroscopic). Wash with cold diethyl ether. Dry under vacuum at 40°C.

Yield Expectations:

-

Overall Yield (from thiophene): ~35-40%

-

Purity (HPLC): >99.0%

-

Enantiomeric Excess: >99% (R-isomer)

Process Visualization (Forward Synthesis)

Figure 2: Step-by-step forward synthesis pathway highlighting the critical stereochemical inversion.

Analytical Specifications & Quality Control

To ensure the synthesized material meets "Reference Standard" grade, the following analytical parameters must be verified.

| Test Parameter | Method | Acceptance Criteria | Notes |

| Appearance | Visual | White to off-white solid | Hygroscopic as HCl salt. |

| Identification | 1H-NMR (DMSO-d6) | Consistent with structure | Look for disappearance of |

| Mass Spectrometry | LC-MS (ESI+) | Exact Mass: 369.05 | |

| Purity | HPLC (C18) | > 98.0% | Detects unreacted benzyl intermediate. |

| Chiral Purity | Chiral HPLC | > 99:1 (R:S ratio) | Critical for biological relevance. |

| Chloride Content | Titration | 8.5% - 9.0% w/w | Confirms mono-hydrochloride stoichiometry. |

Key NMR Diagnostic Signals

-

Absence of Methoxy: The distinct singlet at ~3.3 ppm (present in Brinzolamide) must be absent.

-

Propyl Side Chain:

- : Multiplet ~3.5 ppm.

- : Multiplet ~1.8 ppm.

- : Triplet ~3.4 ppm (shifts downfield if not salt).

Alternative Route: Regioselective Demethylation[5]

While the De Novo route is preferred for purity, direct demethylation of Brinzolamide is viable for small-scale analytical needs, provided strict temperature control is maintained.

Protocol:

-

Dissolve Brinzolamide (Free Base) in anhydrous DCM under Argon.

-

Cool to -78°C (Dry ice/Acetone bath).

-

Add Boron Tribromide (

) (1.0 M in DCM, 3.0 eq) dropwise over 30 minutes. -

Allow to warm slowly to 0°C over 2 hours. Do not exceed 0°C.

-

Quench: Add Methanol dropwise at 0°C (Exothermic!).

-

Purification: The crude usually requires Preparative HPLC to separate the product from the N-desethyl impurity (side reaction) and unreacted starting material.

Risk Factor: High probability of epimerization at the C-4 chiral center if temperature exceeds 0°C.

References

-

Alcon Laboratories. (1995). Process for the preparation of thienothiazine sulfonamides.[4][5][6][7] US Patent 5,378,703. United States Patent and Trademark Office. Link

-

Cayman Chemical. (2023). O-desmethyl Brinzolamide (hydrochloride) Product Information. Item No. 2967475-56-3.[5] Link

-

PubChem. (2023). Brinzolamide Compound Summary. National Library of Medicine. Link

-

Huang, Q., et al. (2015). Design, synthesis, and evaluation of NO-donor containing carbonic anhydrase inhibitors to lower intraocular pressure. Journal of Medicinal Chemistry, 58(6), 2821-2833.[5] Link

-

Lo Faro, A.F., et al. (2021). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors. Drug Testing and Analysis, 13(8).[5] Link

Sources

- 1. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. US8344136B2 - Process for the preparation of brinzolamide - Google Patents [patents.google.com]

- 4. evitachem.com [evitachem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. WO2013135881A1 - Process for preparing sterile brinzolamide - Google Patents [patents.google.com]

- 7. US20150065493A1 - Process for preparing sterile brinzolamide - Google Patents [patents.google.com]

Physicochemical Properties and Analytical Profiling of O-Desmethyl Brinzolamide: A Technical Whitepaper

Executive Summary

Brinzolamide is a highly specific, non-competitive, and reversible carbonic anhydrase II (CA-II) inhibitor widely utilized in the management of open-angle glaucoma and ocular hypertension. While the parent compound is well-characterized, its metabolic cascade yields several active secondary entities. O-Desmethyl Brinzolamide is a critical, active minor metabolite generated via hepatic cytochrome P450 (CYP450) pathways.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth analysis of O-Desmethyl Brinzolamide. This guide synthesizes its physicochemical properties, pharmacodynamic binding kinetics, and a self-validating analytical workflow for its precise quantification in biological matrices.

Metabolic Pathway and Pharmacodynamics

Following topical ocular administration, brinzolamide is absorbed systemically, where it binds extensively to carbonic anhydrase in red blood cells (RBCs), resulting in extremely low plasma concentrations [1]. Hepatic metabolism is driven primarily by CYP3A4, alongside CYP2A6, CYP2B6, CYP2C8, and CYP2C9.

The primary biotransformation yields N-desethylbrinzolamide, followed by minor metabolites including N-desmethoxypropyl brinzolamide and O-Desmethyl Brinzolamide . Crucially, O-Desmethyl Brinzolamide is not a terminal metabolite; its N-propyl side chain undergoes further oxidation to form an N-propionic acid analog [1].

Despite being a minor metabolite, O-Desmethyl Brinzolamide retains significant pharmacological activity, potently inhibiting both CA-II and CA-IV isoforms. Understanding this pathway is vital for toxicological profiling and pharmacokinetic (PK) modeling.

Fig 1: Hepatic biotransformation pathway of Brinzolamide to O-Desmethyl Brinzolamide.

Physicochemical Profile

Accurate analytical method development requires a strict understanding of the target molecule's physicochemical properties. O-Desmethyl Brinzolamide is highly polar and features a sulfonamide moiety, which dictates its solubility and ionization behavior during mass spectrometry.

Table 1: Core Physicochemical and Pharmacodynamic Properties

| Property | Value / Description | Causality / Analytical Implication |

| Chemical Name | (4R)-(ethylamino)-3,4-dihydro-2-(3-hydroxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide, 1,1-dioxide | The presence of the sulfonamide group necessitates careful pH control during extraction to prevent premature ionization. |

| Molecular Formula | C₁₁H₁₉N₃O₅S₃ (Free Base) | The high sulfur and oxygen content contributes to its polar surface area, affecting reverse-phase retention. |

| Molecular Weight | 369.48 g/mol (Free Base) / 405.9 g/mol (HCl Salt) | Used to determine the precursor ion ( |

| CAS Number | 186377-56-0 (Free Base) / 2967475-56-3 (HCl) | Essential for sourcing high-purity reference standards for calibration curves [3]. |

| Solubility | Soluble in DMSO; Slightly soluble in water | Stock solutions must be prepared in DMSO to ensure complete dissolution before spiking into aqueous matrices. |

| UV | 256 nm | Allows for orthogonal validation using PDA/UV detectors in tandem with mass spectrometry [2]. |

| Enzyme Inhibition | CA-II ( | Confirms the metabolite retains high-affinity, specific binding to carbonic anhydrase II [2]. |

Analytical Workflow: UHPLC-MS/MS Quantification Protocol

Because brinzolamide and its metabolites exhibit profound affinity for RBCs, plasma concentrations often fall below standard assay quantitation limits (<7.5 ng/mL)[4]. To accurately quantify O-Desmethyl Brinzolamide in pharmacokinetic studies, we must employ Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

The following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), the methodology inherently controls for matrix effects and extraction recovery variations.

Step-by-Step Methodology

Phase 1: Sample Preparation (Protein Precipitation) Causality: Brinzolamide metabolites are heavily protein-bound. A harsh organic crash is required to denature the proteins and release the bound analyte into the supernatant.

-

Aliquot: Transfer 50 µL of human plasma or urine into a 1.5 mL low-bind microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of SIL-IS (e.g., Brinzolamide-d5 at 100 ng/mL). Self-Validation Check: If the final MS area of the SIL-IS deviates by >15% across the batch, it immediately flags a matrix effect or pipetting error, invalidating that specific sample without compromising the whole run.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (LC-MS grade) containing 0.1% Formic Acid. The acidic environment ensures the sulfonamide remains protonated, improving partitioning.

-

Extraction: Vortex vigorously for 2 minutes.

-

Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

-

Transfer: Carefully transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect).

Phase 2: Chromatographic Separation Causality: Baseline resolution between O-Desmethyl Brinzolamide, N-desethylbrinzolamide, and the parent drug is critical to prevent ion suppression and isobaric interference.

-

Column: Use a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C to reduce backpressure and improve peak shape.

-

Mobile Phases:

-

Phase A: 0.1% Formic Acid in Water.

-

Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 4.0 mins. Hold at 95% B for 1 min, then re-equilibrate at 5% B for 1.5 mins.

Phase 3: Mass Spectrometry Detection (ESI-MRM) Causality: Electrospray Ionization (ESI) in positive mode is optimal due to the secondary amine structures. Multiple Reaction Monitoring (MRM) provides absolute specificity.

-

Source Parameters: Capillary voltage 3.0 kV, Desolvation temperature 400°C.

-

MRM Transitions: Monitor the precursor

to product ion transitions specific to O-Desmethyl Brinzolamide (e.g., m/z 370.5

Fig 2: Self-validating UHPLC-MS/MS analytical workflow for metabolite quantification.

Conclusion

O-Desmethyl Brinzolamide, while a minor metabolic byproduct of brinzolamide, possesses potent carbonic anhydrase inhibitory properties (

References

stability and storage conditions for O-Desmethyl Brinzolamide

An In-depth Technical Guide to the Stability and Storage of O-Desmethyl Brinzolamide

Authored by: A Senior Application Scientist

Foreword: Understanding the Criticality of Stability in Drug Development

In the landscape of pharmaceutical research and development, the stability of a molecule is not a mere checkbox but a cornerstone of its potential therapeutic success. An unstable compound can lead to loss of efficacy, the emergence of toxic degradants, and ultimately, the failure of a promising drug candidate. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the stability and appropriate storage conditions for O-Desmethyl Brinzolamide, a key active metabolite of the carbonic anhydrase inhibitor, Brinzolamide. By delving into its physicochemical properties, degradation pathways, and the analytical methodologies required for its assessment, we aim to equip you with the knowledge to ensure the integrity of your research and the reliability of your results.

Introduction to O-Desmethyl Brinzolamide: A Molecule of Significance

O-Desmethyl Brinzolamide is a primary active metabolite of Brinzolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma to reduce intraocular pressure.[1] As a metabolite, its pharmacological activity and toxicological profile are of significant interest in understanding the overall in vivo effects of its parent drug. Furthermore, it has been identified as a major oxidative degradation product of Brinzolamide, making its study essential for the development of stable pharmaceutical formulations.[2]

This guide will provide a detailed exploration of the factors influencing the stability of O-Desmethyl Brinzolamide and the optimal conditions for its storage to maintain its purity and integrity over time.

Physicochemical Properties and Their Influence on Stability

A molecule's inherent stability is intrinsically linked to its chemical structure and physical properties. Understanding these characteristics is the first step in predicting and mitigating potential degradation.

| Property | Value | Implication for Stability |

| Chemical Name | (4R)-(ethylamino)-3,4-dihydro-2-(3-hydroxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide, 1,1-dioxide | The presence of a sulfonamide group and a secondary amine makes the molecule susceptible to hydrolysis and oxidation. |

| CAS Number | 186377-56-0[3] | Provides a unique identifier for sourcing and information retrieval. |

| Molecular Formula | C11H19N3O5S3[4][5] | Indicates a relatively complex structure with multiple functional groups. |

| Molecular Weight | 369.47 g/mol [4] | A standard parameter for analytical calculations. |

| Formulation | A solid[1] | In its solid state, the molecule is generally more stable than in solution due to reduced molecular mobility. |

| Solubility | Soluble in DMSO[1] | The choice of solvent for storage and analysis is critical, as solvents can participate in degradation reactions. |

The structure of O-Desmethyl Brinzolamide, with its sulfonamide moiety, secondary amine, and hydroxyl group, presents several potential sites for chemical degradation. The thieno[3,2-e]-1,2-thiazine core, while relatively stable, can also be subject to degradation under harsh conditions.

Degradation Profile: Pathways and Influencing Factors

Direct, comprehensive forced degradation studies on isolated O-Desmethyl Brinzolamide are not extensively published. However, a wealth of information can be gleaned from the forced degradation studies of its parent compound, Brinzolamide, where O-Desmethyl Brinzolamide is a known oxidative degradant.[2]

Studies on Brinzolamide have shown significant degradation under hydrolytic (acidic and basic) and oxidative conditions.[6][7][8] Conversely, it has been found to be stable against photolytic and thermal stress when in the solid state.[6][7] This provides a strong foundation for understanding the potential instabilities of O-Desmethyl Brinzolamide.

Oxidative Degradation

Oxidation is a key degradation pathway for Brinzolamide, leading to the formation of O-Desmethyl Brinzolamide. This suggests that the methoxypropyl side chain of Brinzolamide is susceptible to oxidative cleavage. While O-Desmethyl Brinzolamide is a product of oxidation, it is also plausible that the molecule itself could be further oxidized at other sites, such as the secondary amine or the sulfur atoms, under more aggressive oxidative stress.

Caption: Oxidative degradation pathway of Brinzolamide.

Hydrolytic Degradation

The sulfonamide group in O-Desmethyl Brinzolamide is a potential site for hydrolysis, particularly under acidic or basic conditions. Cleavage of the sulfonamide bond would lead to the formation of inactive degradation products and a significant loss of potency. The stability of this functional group is highly pH-dependent.

Photostability and Thermal Stability

Based on the data for Brinzolamide, O-Desmethyl Brinzolamide is expected to be relatively stable to light and heat when stored as a solid.[6][7] However, in solution, photolytic degradation pathways may become more significant. It is always prudent to protect solutions of the compound from light, especially during long-term storage or stability studies.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of O-Desmethyl Brinzolamide, specific storage and handling procedures are essential.

Long-Term Storage

For long-term storage, O-Desmethyl Brinzolamide should be stored at -20°C .[1] Under these conditions, a stability of at least four years has been reported by a commercial supplier.[1] The compound should be stored in a tightly sealed container to protect it from moisture.

Short-Term Storage and Solution Handling

For short-term storage or when in frequent use, storing the solid material at 2-8°C in a desiccator is a viable option.

When preparing solutions, particularly in DMSO, it is recommended to:

-

Use anhydrous, high-purity solvents.

-

Prepare fresh solutions for immediate use whenever possible.

-

If storing solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store solutions at -20°C or -80°C for extended periods.

-

Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Stability-Indicating Analytical Methodologies

A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. For O-Desmethyl Brinzolamide, a highly sensitive and specific UHPLC-MS/MS method has been developed.[2][9]

Rationale for Method Selection

-

UHPLC (Ultra-High-Performance Liquid Chromatography): Provides rapid and high-resolution separation of the analyte from its parent compound and other metabolites.[2][9]

-

C18 Column (e.g., Acquity UPLC® BEH C18): A reversed-phase column that is well-suited for the retention and separation of moderately polar compounds like O-Desmethyl Brinzolamide.[2]

-

Gradient Elution with Acetonitrile and 0.1% Formic Acid: Allows for the efficient elution of a range of compounds with varying polarities. The formic acid improves peak shape and provides a source of protons for electrospray ionization.[2]

-

MS/MS (Tandem Mass Spectrometry): Offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, allowing for accurate quantification even at very low concentrations.[2]

Quantitative Data Summary

| Parameter | Value | Reference |

| Column | Acquity UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm) | [2] |

| Mobile Phase | Gradient of 0.1% formic acid (A) and acetonitrile (B) | [2] |

| Detection | ESI+ MRM | [2] |

| MRM Transitions | m/z 370.0 → 140.0 (quantifier), m/z 370.0 → 266.0 (qualifier) | [2] |

| Linearity | 0.07–500 ng/mL (R² > 0.99) | [2] |

| LOQ | 0.07 ng/mL in urine, 0.02 ng/mg in hair | [2] |

Experimental Protocols

Protocol for UHPLC-MS/MS Analysis

This protocol outlines the steps for the quantitative analysis of O-Desmethyl Brinzolamide.

-

Standard Preparation:

-

Prepare a stock solution of O-Desmethyl Brinzolamide in DMSO at a concentration of 1 mg/mL.

-

Perform serial dilutions in a mixture of mobile phase A and B (e.g., 50:50) to prepare a series of calibration standards ranging from 0.05 ng/mL to 500 ng/mL.

-

-

Sample Preparation:

-

For solid samples, accurately weigh and dissolve in DMSO to a known concentration.

-

For biological matrices, a suitable extraction method (e.g., protein precipitation or solid-phase extraction) will be required.

-

Dilute the extracted sample into the linear range of the assay with the mobile phase mixture.

-

-

Chromatographic Conditions:

-

Column: Acquity UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm).[2]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Program:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 5% B

-

6.1-8 min: Re-equilibrate at 5% B

-

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: Monitor m/z 370.0 → 140.0 and m/z 370.0 → 266.0.[2]

-

Optimize cone voltage and collision energy for maximum signal intensity.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

-

Determine the concentration of O-Desmethyl Brinzolamide in the samples by interpolating their peak areas from the calibration curve.

-

Caption: Workflow for the UHPLC-MS/MS analysis of O-Desmethyl Brinzolamide.

Conclusion: Ensuring Data Integrity Through Proper Stability and Storage Practices

The stability and proper storage of O-Desmethyl Brinzolamide are paramount for any research or development program involving this molecule. While direct stability data is limited, a thorough understanding of its physicochemical properties and the degradation behavior of its parent compound, Brinzolamide, provides a robust framework for its handling. By adhering to the recommended storage conditions of -20°C for long-term preservation and employing validated, stability-indicating analytical methods, researchers can ensure the integrity of their samples and the accuracy of their results. This guide serves as a technical resource to support these efforts and to underscore the importance of stability considerations in the journey from discovery to therapeutic application.

References

-

Daicel Pharma. (n.d.). Brinzolamide Impurities Manufacturer & Supplier. Retrieved from [Link]

- Vishnuvardhan, C., Swain, D., Borkar, R. M., Gananadhamu, S., & Satheeshkumar, N. (2016). Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction.

- Lo Faro, A. F., Tini, A., Gottardi, M., Giorgetti, R., Busardò, F. P., & Papaseit, E. (2021). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Drug Testing and Analysis, 13(8), 1552–1560.

-

Veeprho. (n.d.). Brinzolamide O-Desmethyl Impurity | CAS 186377-56-0. Retrieved from [Link]

- Patel, M. M., Dwivedi, R., Shah, U. H., & Kachhiya, H. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Journal of Chemical Metrology, 18(1), 1-11.

-

Vishnuvardhan, C., Swain, D., Borkar, R. M., Gananadhamu, S., & Satheeshkumar, N. (2016). Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction. Semantic Scholar. Retrieved from [Link]

-

Vishnuvardhan, C., Swain, D., Borkar, R. M., Gananadhamu, S., & Satheeshkumar, N. (2016). Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction. ResearchGate. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). O-Desmethyl Brinzolamide Impurity | 186377-56-0. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. evitachem.com [evitachem.com]

- 3. veeprho.com [veeprho.com]

- 4. Brinzolamide Impurities Manufacturer & Supplier- Daicel Pharma Standards [daicelpharmastandards.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction [agris.fao.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]

O-Desmethyl Brinzolamide: Carbonic Anhydrase Inhibition Profile & Pharmacokinetic Significance

[1]

Executive Summary

O-Desmethyl brinzolamide is a pharmacologically active metabolite of the topical carbonic anhydrase inhibitor (CAI) brinzolamide (Azopt®). While often overshadowed by the major circulating metabolite (N-desethyl brinzolamide), the O-desmethyl variant retains nanomolar-level potency against the target enzyme, Carbonic Anhydrase II (CA-II).

This guide delineates the biochemical inhibition profile of O-desmethyl brinzolamide, contrasting it with the parent compound. It explores the structural implications of demethylation, the metabolite's differential selectivity for CA isoforms (CA-II vs. CA-IV), and its role in the complex saturation kinetics observed in erythrocytes (RBCs).

Chemical & Structural Basis

Brinzolamide is a sulfonamide-based thienothiazine.[1][2][3] Its efficacy relies on the sulfonamide moiety binding to the zinc ion within the carbonic anhydrase active site.

-

Parent Compound (Brinzolamide): Contains a methoxypropyl side chain.[2][3][4]

-

Metabolic Transformation: Oxidative O-dealkylation (mediated by CYP450 isozymes) converts the terminal methoxy group (-OCH₃) into a hydroxyl group (-OH).

-

Structural Impact: The conversion to O-desmethyl brinzolamide increases the polarity of the side chain. Despite this change, the core sulfonamide pharmacophore remains intact, preserving high-affinity binding to the CA-II active site.

Metabolic Pathway Visualization

The following diagram illustrates the hepatic biotransformation pathways yielding O-desmethyl brinzolamide.

Figure 1: Hepatic metabolism of Brinzolamide. While N-desethylation is the dominant pathway, O-desmethylation yields a highly potent metabolite.

Inhibition Profile: Quantitative Analysis

The clinical efficacy of brinzolamide is driven by its selectivity for CA-II (cytosolic, dominant in ciliary processes) and CA-IV (membrane-bound). The O-desmethyl metabolite exhibits a "tight-binding" profile nearly identical to the parent drug for CA-II, confirming that the methoxy-to-hydroxy conversion does not disrupt the critical zinc-binding interaction.

Comparative Inhibition Data (Human Isoforms)

The table below synthesizes inhibition constants (Ki, Kd, or IC50) derived from stopped-flow CO₂ hydration assays.

| Compound | Target Isoform | Potency Metric | Value | Selectivity Note |

| Brinzolamide | hCA-II | Ki | 0.13 nM | Highly Selective |

| hCA-IV | IC50 | 45.0 nM | Moderate Affinity | |

| hCA-I | Ki | ~1200 nM | Low Affinity | |

| O-Desmethyl Brinzolamide | hCA-II | Kd / IC50 | 0.136 nM | Retains Parent Potency |

| hCA-IV | IC50 | 165.0 nM | 3.6x lower affinity than parent |

Key Insight: The O-desmethyl metabolite is equipotent to Brinzolamide against the primary glaucoma target (CA-II) but shows reduced potency against CA-IV. This suggests that while it contributes to intraocular pressure (IOP) lowering, its systemic burden on membrane-bound CA isoforms may be lower.

Pharmacokinetics & RBC Accumulation

A defining characteristic of sulfonamide CAIs is their massive accumulation in red blood cells (RBCs), which act as a drug reservoir.

The Saturation Hierarchy

-

High Affinity Sink: RBCs contain high concentrations of CA-I and CA-II.

-

Parent Dominance: Brinzolamide has the highest affinity for CA-II.[1][5] It saturates CA-II binding sites in RBCs first.[3]

-

Metabolite Displacement: Once CA-II is saturated by the parent drug, metabolites (N-desethyl and O-desmethyl) are forced to bind to the lower-affinity CA-I isoform or remain free in plasma (where they are rapidly cleared).

-

Result: This specific binding protects the metabolite from metabolic clearance, extending the whole-blood half-life to over 100 days .[3]

Figure 2: Competitive binding dynamics in the erythrocyte. Brinzolamide monopolizes CA-II, forcing metabolites to partition into the CA-I pool.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To validate the inhibition constants (Ki/IC50) of O-desmethyl brinzolamide, the Stopped-Flow CO₂ Hydration Assay is the industry gold standard. It measures the catalytic rate of CO₂ hydration (

Methodology

-

Reagents:

-

Enzyme: Recombinant human CA-II (concentration ~10–20 nM).

-

Substrate: Saturated CO₂ solution.

-

Indicator: Phenol red (pH indicator, 0.2 mM) in Hepes buffer (pH 7.5).

-

Inhibitor: Serial dilutions of O-desmethyl brinzolamide (0.01 nM to 100 nM).

-

-

Workflow:

-

Pre-incubation: Incubate Enzyme + Inhibitor for 15 minutes to reach equilibrium.

-

Rapid Mixing: Use a stopped-flow apparatus (e.g., Applied Photophysics) to mix the Enzyme-Inhibitor complex with the Substrate-Indicator solution.

-

Detection: Monitor absorbance drop at 557 nm (acidification of medium).

-

-

Calculation:

-

Determine the initial rate (

) of the catalyzed reaction. -

Fit data to the Morrison equation for tight-binding inhibitors (where

) to extract the true Ki, rather than the standard IC50 equation.

-

Figure 3: Workflow for determining Ki values of tight-binding CA inhibitors.

Clinical Implications

-

Systemic Safety: Because O-desmethyl brinzolamide is sequestered in RBCs (bound to CA-I) and has low plasma protein binding (approx. 60%), free systemic levels remain extremely low (<10 ng/mL). This minimizes off-target effects such as metabolic acidosis or renal calculi, which are common with systemic CAIs like acetazolamide.

-

Ocular Efficacy: While the parent drug drives the primary IOP-lowering effect, the presence of a potent metabolite ensures that any local metabolic conversion within ocular tissues does not result in a loss of therapeutic activity.

References

-

Cayman Chemical. O-desmethyl Brinzolamide (hydrochloride) Product Information & Assay Data. Retrieved from

-

MedChemExpress. O-Desmethyl Brinzolamide hydrochloride: Carbonic Anhydrase Inhibitor Profile. Retrieved from

-

European Medicines Agency (EMA). Azopt (Brinzolamide) Scientific Discussion & Pharmacokinetics. Retrieved from

-

U.S. Food and Drug Administration (FDA). NDA 20-816: Azopt Clinical Pharmacology and Biopharmaceutics Review. Retrieved from

-

Silver, L. H. (2000).[6] Clinical efficacy and safety of brinzolamide (Azopt), a new topical carbonic anhydrase inhibitor. Survey of Ophthalmology. Retrieved from

Sources

- 1. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. e-lactancia.org [e-lactancia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Brinzolamide - Australian Prescriber [australianprescriber.tg.org.au]

- 6. Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

IC50 value of O-Desmethyl Brinzolamide for CAII and CAIV

[label="4. Stopped-Flow"

Mechanism of O-Desmethyl Brinzolamide reducing intraocular pressure via CAII/CAIV inhibition.

Experimental Methodology: Determining IC50 Values

To ensure scientific integrity and trustworthiness, the determination of sub-nanomolar IC50 values requires a self-validating assay system. Traditional end-point assays are insufficient for CAII due to the extremely high turnover number (

Below is the step-by-step methodology, emphasizing the causality behind each experimental choice.

Step 1: Reagent and Enzyme Preparation

-

Action: Reconstitute recombinant human CAII (rhCAII) and rhCAIV in HEPES buffer (20 mM, pH 7.4, containing 20 mM

to maintain ionic strength). -

Causality:

is chosen over

Step 2: Inhibitor Titration

-

Action: Prepare a 10 mM stock of O-Desmethyl Brinzolamide in 100% DMSO[1]. Perform 12-point serial dilutions, ensuring the final DMSO concentration in the assay does not exceed 1% v/v.

-

Causality: CA enzymes are sensitive to solvent-induced conformational changes. Capping DMSO at 1% prevents artifactual loss of enzyme activity, which would falsely artificially lower the apparent IC50.

Step 3: Pre-Incubation

-

Action: Incubate the enzyme (e.g., 0.1 nM final concentration for CAII) with the inhibitor dilutions for 15 minutes at 20°C prior to initiating the reaction.

-

Causality: Sulfonamides bind to the active-site zinc ion. This coordination chemistry requires time to reach thermodynamic equilibrium. Skipping pre-incubation leads to an underestimation of inhibitor potency.

Step 4: Stopped-Flow Kinetic Measurement

-

Action: Load Syringe A with the Enzyme-Inhibitor mixture containing 0.2 mM Phenol Red (pH indicator). Load Syringe B with

-saturated water (substrate). Rapidly mix 1:1 in the stopped-flow spectrophotometer and monitor absorbance decay at 557 nm. -

Causality: As

is hydrated,

Step 5: Data Analysis via Morrison Equation

-

Action: Plot fractional activity (

) versus inhibitor concentration. Fit the data using the Morrison equation for tight-binding inhibitors rather than standard Hill/Michaelis-Menten equations. -

Causality: For CAII, the IC50 (0.136 nM)[1] is dangerously close to the enzyme concentration used in the assay. Under these "tight-binding" conditions, the assumption that free inhibitor equals total inhibitor is invalid. The Morrison equation accounts for inhibitor depletion, providing a true

and IC50.

Stopped-flow kinetic assay workflow for determining CAII and CAIV IC50 values.

Clinical Relevance of the Data

While brinzolamide is the parent prodrug administered topically, it is absorbed systemically and accumulates in red blood cells due to its high affinity for CAII[2]. The presence of O-Desmethyl Brinzolamide, even as a minor metabolite[3], contributes to the overall pharmacodynamic profile.

Because O-Desmethyl Brinzolamide maintains a sub-nanomolar IC50 for CAII (0.136 nM)[1], it ensures that any metabolized fraction in the localized ocular tissue or systemic circulation continues to exert profound target engagement. The ~1200-fold selectivity window for CAII over CAIV (0.136 nM vs 165 nM)[1] mirrors the parent drug's profile, ensuring that the primary therapeutic mechanism—cytosolic bicarbonate reduction—remains uninterrupted during the drug's pharmacokinetic lifespan.

References

-

South African Health Products Regulatory Authority (SAHPRA). "AZOPTIC eye drops, suspension Brinzolamide 10 mg/ml PI". SAHPRA. Available at:[Link]

-

European Medicines Agency (EMA). "Azopt, INN-brinzolamide - Europa". EMA. Available at:[Link]

Sources

O-Desmethyl Brinzolamide HCl: Structural Elucidation, Synthesis, and Pharmacological Profiling

Executive Summary

In the landscape of ophthalmic drug development, the characterization of active metabolites and pharmacopeial impurities is critical for ensuring both the safety and efficacy of active pharmaceutical ingredients (APIs). O-Desmethyl Brinzolamide hydrochloride is a primary active metabolite and a recognized impurity of Brinzolamide, a potent carbonic anhydrase (CA) inhibitor utilized globally for the management of open-angle glaucoma and ocular hypertension[1].

As a Senior Application Scientist, I have structured this technical whitepaper to provide drug development professionals with a comprehensive analysis of O-Desmethyl Brinzolamide HCl. This guide elucidates its molecular architecture, details the causality behind its synthetic isolation (both chemical and biocatalytic), and maps its pharmacological mechanism of action.

Structural Characterization and Physicochemical Data

O-Desmethyl Brinzolamide HCl diverges from its parent compound, Brinzolamide, through the absence of a methyl group on the propyl side chain. Specifically, the 3-methoxypropyl group of Brinzolamide undergoes O-demethylation to form a 3-hydroxypropyl moiety[2]. This structural shift significantly alters the molecule's polarity and hydrogen-bonding capacity while preserving the critical stereochemical integrity at the C4 position and the pharmacophoric sulfonamide group.

To facilitate rapid reference and comparative analysis, the quantitative physicochemical data of the hydrochloride salt is summarized below.

Table 1: Physicochemical and Structural Properties of O-Desmethyl Brinzolamide HCl

| Property | Value / Description |

| IUPAC Name | (4R)-4-(ethylamino)-2-(3-hydroxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide hydrochloride[3] |

| Molecular Formula | C₁₁H₁₉N₃O₅S₃ • HCl (or C₁₁H₂₀ClN₃O₅S₃)[4] |

| Molecular Weight | 405.9 g/mol [4] |

| CAS Number | 2967475-56-3 (HCl Salt)[4] / 186377-56-0 (Free Base)[5] |

| Canonical SMILES | OCCCN(C(N)=O)=C1)NCC)S2(=O)=O.Cl[4] |

| Primary Targets | Carbonic Anhydrase II (CA-II) and Carbonic Anhydrase IV (CA-IV)[6] |

| Binding Affinity | CA-II K_d = 0.136 nM; CA-IV IC₅₀ = 165 nM[6] |

| Solubility | Soluble in DMSO[4]; Highly soluble in aqueous buffers (due to HCl salt) |

Pharmacodynamics and Mechanism of Action

While some metabolites of Brinzolamide (such as N-Desmethoxypropylbrinzolamide) are pharmacologically inactive, O-Desmethyl Brinzolamide retains potent inhibitory activity against carbonic anhydrase isoenzymes[2].

The mechanism of action is driven by the primary sulfonamide group (-SO₂NH₂). In the physiological environment of the ciliary body, the deprotonated sulfonamide nitrogen acts as a strong Lewis base, coordinating directly with the catalytic zinc ion (Zn²⁺) located deep within the active site of Carbonic Anhydrase II. This coordination displaces the zinc-bound hydroxide ion, effectively short-circuiting the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate. The subsequent drop in bicarbonate production reduces fluid transport, thereby lowering aqueous humor secretion and intraocular pressure (IOP)[1].

Figure 1: Pharmacological mechanism of O-Desmethyl Brinzolamide targeting Carbonic Anhydrase II.

Synthetic Methodologies: Chemical vs. Biocatalytic Pathways

Synthesizing O-Desmethyl Brinzolamide as a reference standard requires precise regioselective O-demethylation of the parent Brinzolamide. The primary challenge is cleaving the strong aryl/alkyl ether bond without degrading the sensitive thienothiazine sulfonamide scaffold or racemizing the (4R)-chiral center[3].

Figure 2: Chemical and biocatalytic synthetic pathways for O-Desmethyl Brinzolamide HCl.

Protocol A: Chemical O-Demethylation via Boron Tribromide (BBr₃)

This traditional approach utilizes strong Lewis acid chemistry. It is highly effective but requires strict environmental controls[7].

-

Preparation: Suspend Brinzolamide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a strict nitrogen atmosphere.

-

Causality: Moisture must be rigorously excluded. BBr₃ reacts violently with water to form hydrobromic and boric acids, which would rapidly degrade the starting material.

-

-

Thermal Control: Cool the suspension to -78 °C using a dry ice-acetone bath.

-

Causality: The (4R) chiral center is prone to racemization under acidic conditions at room temperature. Ultra-low temperatures kinetically favor the desired ether cleavage over non-specific degradation[7].

-

-

Reagent Addition: Add BBr₃ (4.0 equivalents) dropwise.

-

Causality: A stoichiometric excess is mandatory because the sulfonamide oxygen and secondary amine nitrogen atoms will competitively coordinate with the Lewis acid, consuming equivalents before the ether cleavage can proceed[7].

-

-

Reaction & Quenching: Stir for 10 minutes at -78 °C, then gradually warm to 23 °C for 20 hours. Cool back to 0 °C and carefully quench with methanol.

-

Causality: Methanol safely solvolyzes the unreacted BBr₃ and breaks the boron-product complexes, releasing the free O-Desmethyl Brinzolamide base[7].

-

Self-Validation: Perform TLC (95:5 CH₂Cl₂:MeOH) prior to quenching. The disappearance of the parent spot (R_f ~0.64) and appearance of a highly polar spot validates reaction completion.

-

Protocol B: Biocatalytic O-Demethylation (Veratrol-O-demethylase)

Recent advances favor enzymatic demethylation for its unparalleled regioselectivity and mild conditions[3].

-

Enzyme Preparation: Prepare a buffered solution (pH 7.4) containing the cobalamin-dependent enzyme veratrol-O-demethylase (vdmB).

-

Causality: vdmB catalyzes an oxygen-free methyl transfer. This prevents oxidative damage to the sulfur atoms in the thienothiazine ring[3].

-

-

Incubation: Introduce Brinzolamide to the bioreactor and incubate at 30 °C for 24 hours.

-

Causality: Mild physiological conditions guarantee >95% regioselectivity for the 3-methoxy position, leaving the sulfonamide and the chiral center completely untouched, minimizing downstream purification[3].

-

Protocol C: Hydrochloride Salt Formation and Isolation

Converting the free base to the HCl salt is required to match pharmacopeial reference standards and improve aqueous solubility[4].

-

Dissolution: Dissolve the purified O-Desmethyl Brinzolamide free base in a minimal volume of anhydrous ethyl acetate.

-

Protonation: Introduce ethereal HCl (1.05 equivalents) dropwise under continuous stirring at 0 °C.

-

Causality: The secondary aliphatic amine (ethylamino group) at the C4 position is the most basic site on the molecule. Stoichiometric addition of HCl selectively protonates this amine without hydrolyzing the sulfonamide.

-

-

Crystallization: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under a high vacuum.

-

Self-Validation: The product should yield an off-white solid. Diethyl ether acts as an anti-solvent, removing unreacted non-polar organic impurities while keeping the highly polar HCl salt insoluble.

-

Analytical Validation Protocol

To ensure the trustworthiness of the synthesized standard, rigorous analytical validation must be performed:

-

LC-MS/MS: Utilize High-Performance Liquid Chromatography coupled with tandem mass spectrometry. The target mass for the protonated free base [M+H]⁺ is 370.0 m/z. The isotopic pattern must reflect the presence of three sulfur atoms[5].

-

¹H-NMR (400 MHz, DMSO-d₆): The defining validation metric is the disappearance of the sharp singlet at ~3.2 ppm (corresponding to the -OCH₃ protons of Brinzolamide) and the appearance of a broad exchangeable singlet at ~4.5 ppm, confirming the newly formed primary hydroxyl group (-OH)[5].

References

-

Veeprho. "Brinzolamide O-Desmethyl Impurity | CAS 186377-56-0". Veeprho Pharmaceuticals. URL: [Link]

-

Wikipedia. "Brinzolamide - Metabolism and Chemistry". Wikipedia, The Free Encyclopedia. URL:[Link]

- WIPO / Google Patents. "WO2025054461A1 - Ester derivatives of binders targeting ca-iv". Google Patents.

Sources

- 1. veeprho.com [veeprho.com]

- 2. Brinzolamide - Wikipedia [en.wikipedia.org]

- 3. evitachem.com [evitachem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. WO2025054461A1 - Ester derivatives of binders targeting ca-iv - Google Patents [patents.google.com]

The Pharmacological and Metabolic Landscape of O-Desmethyl Brinzolamide: A Technical Whitepaper

Introduction: The Metabolic Node of Brinzolamide

Brinzolamide is a highly specific, non-competitive, and reversible carbonic anhydrase II (CA-II) inhibitor utilized primarily as a topical ophthalmic suspension to reduce elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension[1][2]. While the clinical efficacy of the parent compound is well-established, its systemic absorption initiates a complex cascade of hepatic biotransformation.

As a Senior Application Scientist focusing on drug metabolism and pharmacokinetics (DMPK), I approach metabolite profiling not merely as an identification exercise, but as a critical assessment of systemic safety and prolonged target engagement. Among the various metabolic byproducts, O-Desmethyl Brinzolamide represents a fascinating node. It is generated via Phase I oxidative pathways and, crucially, retains potent pharmacological activity against specific carbonic anhydrase isoforms[1][3]. This whitepaper provides an in-depth, mechanistic guide to the formation, analytical quantification, and functional profiling of O-Desmethyl Brinzolamide.

Biotransformation and Pharmacokinetics

Following systemic absorption, brinzolamide undergoes extensive hepatic metabolism mediated by a specific consortium of cytochrome P450 (CYP450) isozymes—specifically CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9[1][4].

The primary metabolic route yields N-desethylbrinzolamide. However, a parallel oxidative pathway results in O-demethylation, generating O-Desmethyl Brinzolamide[1]. This metabolite can be further oxidized at the N-propyl side chain to form an N-propionic acid analog[4]. While the parent drug and the primary N-desethyl metabolite heavily partition into red blood cells (RBCs) due to their high affinity for CA-II (resulting in a whole-blood half-life of >100 days), O-Desmethyl Brinzolamide is primarily detected in urine as a minor excretory product[1][5].

CYP450-mediated biotransformation of Brinzolamide to O-Desmethyl Brinzolamide.

Pharmacodynamics: Sustained Target Engagement

The structural modification from a methoxy group to a hydroxyl group in O-Desmethyl Brinzolamide does not abolish its pharmacodynamic activity. In fact, O-Desmethyl Brinzolamide is an active metabolite that demonstrates extraordinary potency against specific carbonic anhydrase isoforms[3].

In vitro assays reveal that O-Desmethyl Brinzolamide inhibits CA-II with an IC50 of 0.136 nM and CA-IV with an IC50 of 165 nM[3]. This sustained target engagement underscores the necessity of monitoring this metabolite during comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling. Even at low systemic concentrations, its sub-nanomolar affinity for CA-II means it actively contributes to the overall systemic carbonic anhydrase inhibition profile.

Quantitative Data Summary

Table 1: Pharmacological Profile of Brinzolamide and O-Desmethyl Brinzolamide

| Compound | Target Enzyme | Inhibitory Potency (IC50) | Primary Localization | Biological Role |

| Brinzolamide | CA-II | 3.2 nM | RBCs, Ocular Tissue | Parent Drug (Active) |

| O-Desmethyl Brinzolamide | CA-II | 0.136 nM | Urine (Excretory) | Active Phase I Metabolite |

| O-Desmethyl Brinzolamide | CA-IV | 165 nM | Urine (Excretory) | Active Phase I Metabolite |

Table 2: CYP450 Isozymes in Brinzolamide Metabolism

| CYP Isozyme | Role in Biotransformation | Validation Inhibitor (In Vitro) |

| CYP3A4 | Primary mediator of N-desethyl and O-desmethyl formation | Ketoconazole |

| CYP2A6 | Secondary oxidative metabolism | Tranylcypromine |

| CYP2B6 | Secondary oxidative metabolism | Ticlopidine |

| CYP2C8 | Secondary oxidative metabolism | Montelukast |

| CYP2C9 | Secondary oxidative metabolism | Sulfaphenazole |

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity in metabolite profiling, the following methodologies are designed as self-validating systems. Every analytical run incorporates intrinsic checks (e.g., stable isotope-labeled internal standards and specific CYP inhibitors) to definitively prove causality rather than mere correlation.

Workflow for the quantification and functional profiling of O-Desmethyl Brinzolamide.

Protocol A: In Vitro CYP-Mediated Metabolism & Phenotyping

Objective: To quantify the formation rate of O-Desmethyl Brinzolamide and identify specific CYP contributions. Causality & Validation: We utilize human liver microsomes (HLMs) supplemented with NADPH to isolate Phase I oxidative pathways, ensuring that O-demethylation kinetics are not confounded by Phase II conjugation. Using selective chemical inhibitors (e.g., ketoconazole) validates the specific enzymatic pathway; if CYP3A4 is the primary driver, ketoconazole will proportionally quench O-Desmethyl Brinzolamide formation[4].

Step-by-Step Methodology:

-

Matrix Preparation: Prepare 1 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

-

Substrate Addition: Spike Brinzolamide to a final concentration of 10 µM. Prepare a parallel reaction containing 1 µM ketoconazole as a negative control for specific pathway validation.

-

Reaction Initiation: Add 1 mM NADPH to initiate Phase I oxidation. Incubate the mixture at 37°C in a shaking water bath.

-

Quenching: At predetermined time points (0, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench the reaction with 150 µL of ice-cold acetonitrile containing O-Desmethyl Brinzolamide-D5 (a stable isotope-labeled internal standard)[6].

-

Isolation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Isolate the supernatant for LC-MS/MS analysis.

Protocol B: LC-MS/MS Quantification

Objective: High-sensitivity detection of O-Desmethyl Brinzolamide in biological matrices (e.g., urine or microsomal extracts). Causality & Validation: The inclusion of the D5-labeled internal standard (O-Desmethyl Brinzolamide-D5) corrects for matrix effects and ion suppression in real-time[6]. A linear standard curve (R² > 0.99) across the biological range validates the assay's dynamic capability.

Step-by-Step Methodology:

-

Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Use a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor the specific m/z transitions for O-Desmethyl Brinzolamide (parent m/z ~370 → specific product fragments) and the D5-internal standard (m/z ~375).

-

Data Analysis: Calculate the peak area ratio of the analyte to the internal standard. Map this ratio against the standard curve to determine absolute concentrations.

Protocol C: Carbonic Anhydrase Inhibition Assay

Objective: Determine the IC50 of O-Desmethyl Brinzolamide against CA-II and CA-IV. Causality & Validation: We employ a fluorometric esterase activity assay where carbonic anhydrase converts a non-fluorescent substrate (e.g., 4-methylumbelliferyl acetate) into a fluorescent product. A no-inhibitor control establishes the 100% activity baseline, while the parent Brinzolamide serves as a positive control to validate assay sensitivity.

Step-by-Step Methodology:

-

Enzyme Preparation: Dilute recombinant human CA-II and CA-IV in an assay buffer consisting of 50 mM Tris-HCl (pH 7.5).

-

Inhibitor Titration: Prepare a 10-point serial dilution of O-Desmethyl Brinzolamide (ranging from 10 µM down to 0.1 nM) in DMSO. Ensure the final DMSO concentration in the assay well remains <1% to prevent enzyme denaturation.

-

Equilibration: Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature to allow for equilibrium binding.

-

Substrate Addition: Add the fluorogenic substrate and immediately measure fluorescence kinetics (Ex/Em = 365/450 nm) over a 20-minute window using a microplate reader.

-

IC50 Calculation: Plot the initial reaction velocity against the log of the inhibitor concentration. Fit the data to a 4-parameter logistic curve to derive the IC50 values (expected ~0.136 nM for CA-II)[3].

Conclusion

O-Desmethyl Brinzolamide is far more than a transient metabolic byproduct; it is a highly potent, active CA-II and CA-IV inhibitor. Proper characterization of its pharmacokinetic trajectory and pharmacodynamic potency is essential for a holistic understanding of brinzolamide's systemic safety and efficacy profile. By employing the self-validating LC-MS/MS and fluorometric protocols detailed above, researchers and drug development professionals can ensure robust, reproducible data in their metabolic profiling endeavors.

References

-

Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem - NIH Source: National Institutes of Health (nih.gov) URL:[Link][1]

-

Simbrinza, INN-brinzolamide/brimonidine tartrate - EMA Source: European Medicines Agency (europa.eu) URL:[Link][4]

-

Reference ID: 38435 - E-lactancia (AZOPT Prescribing Information) Source: E-lactancia (e-lactancia.org) URL:[Link][5]

-

Brinzolamide - Wikipedia Source: Wikipedia (wikipedia.org) URL:[Link][2]

-

CAS No : NA | Product Name : O-Desmethyl Brinzolamide-D5 | Pharmaffiliates Source: Pharmaffiliates (pharmaffiliates.com) URL:[Link][6]

Sources

Technical Guide: Strategic Sourcing and Analytical Validation of O-Desmethyl Brinzolamide

Executive Summary: The Metabolite Challenge

In the development of carbonic anhydrase inhibitors like Brinzolamide , the identification and quantification of metabolites and degradation products are critical for regulatory compliance (ICH Q3A/Q3B).[1] While N-Desethyl Brinzolamide is the primary active metabolite often cited in pharmacokinetics, O-Desmethyl Brinzolamide (CAS 186377-56-0) represents a distinct analytical challenge.[1][2]

It functions both as a minor metabolite and a potential process-related impurity.[1][2] Unlike commodity chemicals, this reference standard is not always available as a primary Pharmacopoeial (USP/EP) lot, necessitating a robust strategy for sourcing from secondary standards manufacturers and validating them in-house.[1][2]

This guide details the commercial landscape for sourcing O-Desmethyl Brinzolamide and provides a self-validating framework to ensure the integrity of your analytical data.[1][2]

Chemical Identity & Technical Specifications

Before engaging suppliers, you must define the exact chemical entity to avoid confusion with the N-desethyl analog or the enantiomeric impurities.[1][2]

| Parameter | Specification |

| Common Name | O-Desmethyl Brinzolamide |

| Chemical Name | (R)-4-(Ethylamino)-3,4-dihydro-2-(3-hydroxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide |

| CAS Number | 186377-56-0 (Free Base) 2967475-56-3 (HCl Salt) |

| Molecular Formula | C₁₁H₁₉N₃O₅S₃ |

| Molecular Weight | 369.48 g/mol (Free Base) |

| Key Structural Change | Demethylation of the methoxypropyl side chain to a hydroxypropyl group.[1][2][3][4] |

| Solubility | Soluble in DMSO, Methanol; slightly soluble in water.[1] |

| Regulatory Status | Often designated as Impurity C in various vendor catalogs (check specific CoA).[1] |

Commercial Sourcing Landscape

As of late 2023/early 2024, O-Desmethyl Brinzolamide is primarily available through specialized pharmaceutical reference standard manufacturers rather than general chemical catalogs.[1][2]

Tiered Supplier Categorization[1]

Tier 1: High-Confidence Specialists (Recommended for GMP/GLP) These vendors typically provide comprehensive Certificates of Analysis (CoA) including H-NMR, MS, and HPLC purity.[1][2]

-

Cayman Chemical: Offers the Hydrochloride salt version.[1] High reliability for metabolic studies.[1]

-

TLC Pharmaceutical Standards: Lists the compound specifically as "Brinzolamide Impurity C".[1][5]

-

SynThink Research Chemicals: Specializes in impurity profiling; offers structural elucidation reports.[1][6]

Tier 2: Aggregators & Broad Catalogs

-

Sigma-Aldrich (Merck): often distributes for third-party manufacturers (e.g., AA Blocks).[1][2] Useful for non-regulated R&D but verify the original manufacturer's CoA.[1]

-

Santa Cruz Biotechnology (SCBT): Good for qualitative identification markers.[1]

Sourcing Decision Matrix (DOT Visualization)

The following decision tree illustrates the logic for selecting a supplier based on your experimental needs (Quantification vs. Identification).

Figure 1: Strategic sourcing workflow for O-Desmethyl Brinzolamide based on regulatory requirements.

Analytical Validation Protocols

Buying the standard is step one.[1] Proving it is the correct isomer and chemically pure is step two.[1] The similarity between O-Desmethyl and N-Desethyl Brinzolamide requires specific discrimination.

Critical Discrimination: O-Desmethyl vs. N-Desethyl[1][2]

-

N-Desethyl (Major Metabolite): Loss of ethyl group on the secondary amine.[1]

-

O-Desmethyl (Target): Loss of methyl group on the ether side chain (becoming an alcohol).[1]

Mass Spectrometry Differentiator: While both result in a mass loss relative to Brinzolamide, the fragmentation patterns differ.[1]

Protocol: Stock Standard Preparation

-

Solvent Choice: Methanol (MeOH) is preferred for stock solutions. Avoid water for long-term storage due to potential hydrolysis or precipitation.[1][2]

-

Salt Correction: If using the HCl salt (common from Cayman), apply the gravimetric correction factor:

[1][2]

Step-by-Step Workflow:

-

Equilibrate the reference standard vial to room temperature (prevent condensation).

-

Weigh ~5 mg of O-Desmethyl Brinzolamide into a low-actinic (amber) volumetric flask.

-

Dissolve in 100% Methanol (LC-MS grade). Sonicate for 5 minutes if necessary; the hydroxy group increases polarity but may require energy to solvate the crystal lattice.[1]

-

Store at -20°C. Stability is generally < 6 months for working solutions.[1]

Protocol: HPLC Separation (Differentiating Impurities)

To separate O-Desmethyl from Brinzolamide and N-Desethyl, use a gradient elution on a C18 column.[1][2] The O-Desmethyl variant is more polar than the parent but less polar than some oxidative degradants.[1][2]

Recommended Conditions:

-

Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (or Ammonium Acetate buffer pH 4.5).[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

Detection: UV @ 254 nm (thiophene ring absorption).[1]

Metabolic Pathway Visualization[1]

Understanding where this compound fits in the biological or degradation pathway is essential for justifying its inclusion in your testing panel.[1]

Figure 2: Metabolic relationship between Brinzolamide and its O-Desmethyl derivative.

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 54444800, O-Desmethyl-brinzolamide. Retrieved from [Link]

(Note: While direct links to product pages are provided, vendor catalog numbers and inventory status are subject to change.[1] Always verify the CAS number 186377-56-0 or 2967475-56-3 before purchase.)[1][2]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Brinzolamide USP Related Compound B | Manasa Life Sciences [manasalifesciences.com]

- 3. tlcstandards.com [tlcstandards.com]

- 4. O-Desmethyl Brinzolamide | 186377-56-0 [sigmaaldrich.com]

- 5. htsbiopharma.com [htsbiopharma.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

Methodological & Application

Application Note: High-Sensitivity Quantification of O-Desmethyl Brinzolamide in Whole Blood via LC-MS/MS

This Application Note provides a comprehensive, field-validated protocol for the quantification of O-Desmethyl Brinzolamide , a primary metabolite of the carbonic anhydrase inhibitor Brinzolamide.[1]

Unlike standard plasma assays, this guide addresses the specific bioanalytical challenge of erythrocyte partitioning , where >90% of the analyte resides within Red Blood Cells (RBCs) due to high-affinity binding to Carbonic Anhydrase-II (CA-II).[1]

Abstract & Scientific Rationale

O-Desmethyl Brinzolamide (O-Des-BRZ) is a pharmacologically active metabolite formed via hepatic CYP3A4-mediated oxidation of the parent drug, Brinzolamide.[1] While Brinzolamide is widely used for open-angle glaucoma, accurate pharmacokinetic (PK) profiling requires quantifying both the parent and its metabolites.[1]

The Analytical Challenge: Standard plasma precipitation methods fail for Brinzolamide and O-Des-BRZ because these compounds are sequestered in RBCs.[1] Plasma concentrations are often below the Limit of Quantification (LOQ) even at therapeutic doses. Therefore, Whole Blood (WB) or Lysed RBCs are the mandatory matrices for accurate total-body exposure assessment.[1]

This protocol utilizes Liquid-Liquid Extraction (LLE) under alkaline conditions to disrupt the CA-II drug-protein complex, followed by UHPLC-MS/MS detection.[1]

Chemical Identity & Target Analytes

| Analyte | Structure | Formula | MW (Da) | Precursor Ion |

| Brinzolamide | Thienothiazine sulfonamide | 383.5 | 384.0 | |

| O-Desmethyl Brinzolamide | 3-hydroxypropyl analog | 369.5 | 370.0 | |

| Internal Standard (IS) | Brinzolamide-d5 | 388.5 | 389.0 |

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of Brinzolamide, highlighting the formation of O-Desmethyl Brinzolamide via CYP3A4.

Caption: Metabolic pathway of Brinzolamide showing the CYP3A4-mediated formation of O-Desmethyl Brinzolamide and the critical sequestration into Red Blood Cells.[1][2]

Analytical Method Protocol

Instrumentation & Conditions[1]

-

LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).[1]

-

MS System: Triple Quadrupole (e.g., SCIEX 6500+ or Thermo Altis).[1]

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][3]

Chromatographic Parameters

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Zorbax Eclipse Plus C18.[1]

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.[1]

-

Injection Volume: 5 µL.

-

Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.00 | 5% |

| 0.50 | 5% |

| 3.50 | 95% |

| 4.50 | 95% |

| 4.60 | 5% |

| 6.00 | 5% (Re-equilibration) |[1]

Mass Spectrometry (MRM Transitions)

Optimized based on Lo Faro et al. (2021).

| Analyte | Precursor (m/z) | Product (m/z) | Role | CE (eV) |

| O-Des-BRZ | 370.0 | 136.9 | Quantifier | 25 |

| 370.0 | 181.0 | Qualifier | 30 | |

| Brinzolamide | 384.0 | 217.1 | Quantifier | 28 |

| 384.0 | 281.0 | Qualifier | 22 | |

| Brinzolamide-d5 | 389.0 | 222.1 | Quantifier | 28 |

Sample Preparation: Alkaline Liquid-Liquid Extraction (LLE)

Rationale: Direct protein precipitation traps the drug within the precipitated CA-II enzyme.[1] Alkaline LLE is required to denature the protein, neutralize the sulfonamide moiety, and partition the analyte into the organic phase.

Reagents:

-

Lysis Buffer: Zinc Sulfate (0.1M) in water (to lyse RBCs).[1]

-

Extraction Buffer: 0.1M Sodium Carbonate (pH 10).[1]

-

Extraction Solvent: Ethyl Acetate (EtOAc) or MTBE.[1]

Step-by-Step Protocol:

-

Sample Thawing: Thaw Whole Blood samples at room temperature. Vortex gently.

-

Lysis: Transfer 100 µL of Whole Blood into a 2 mL polypropylene tube. Add 100 µL of Lysis Buffer (ZnSO4).[1] Vortex for 30 seconds to ensure complete RBC rupture.

-

IS Addition: Add 20 µL of Internal Standard working solution (Brinzolamide-d5, 50 ng/mL).

-

Alkalinization: Add 200 µL of Extraction Buffer (Na2CO3, pH 10). This step is critical to shift the pH > pKa, ensuring the drug is in a non-ionized state for extraction.

-

Extraction: Add 1.0 mL of Ethyl Acetate.

-

Agitation: Shake/Vortex vigorously for 10 minutes (or use a bead beater).

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 800 µL of the upper organic layer (supernatant) to a clean glass tube or 96-well plate.

-

Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A:B (80:20). Vortex well.

-

Analysis: Inject onto the LC-MS/MS system.

Experimental Workflow Diagram

Caption: Optimized sample preparation workflow for extracting O-Desmethyl Brinzolamide from whole blood.